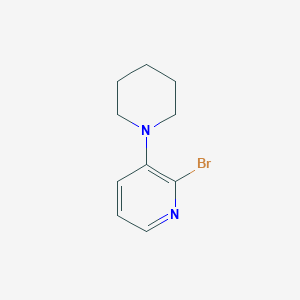

![molecular formula C17H12N4O2S B2823104 N-((4-氧代-3,4-二氢喹唑-1-基)甲基)苯并[d]噻唑-6-羧酰胺 CAS No. 1219842-36-0](/img/structure/B2823104.png)

N-((4-氧代-3,4-二氢喹唑-1-基)甲基)苯并[d]噻唑-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

多功能材料开发

源自苯并[d]噻唑衍生物的化合物,例如 Blatter 自由基氧化产生的化合物,已被探索其在开发多功能材料方面的潜力。这些化合物表现出良好的可逆电化学行为并具有空气稳定性,表明它们适用于电子和光子器件中的应用 (Berezin 等人,2012)。

抗菌剂

苯并[d]噻唑衍生物的新型类似物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草杆菌,而对哺乳动物细胞没有细胞毒性作用。这表明它们在医学研究和治疗策略中作为抗菌剂的潜在用途 (Palkar 等人,2017)。

药物发现构建模块

羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物的合成为药物发现提供了新的构建模块。这些化合物允许进行广泛的修饰,从而促进围绕潜在候选药物探索化学空间 (Durcik 等人,2020)。

抗氧化活性

吡唑并苯并噻嗪的 N-取代苄基/苯基衍生物的研究表明具有中度至显着的自由基清除活性。这些发现表明此类化合物在开发抗氧化剂疗法中的潜力 (Ahmad 等人,2012)。

用于抗炎和镇痛作用的 COX-2 抑制剂

4-羟基-2-甲基-N-(2-噻唑)-2H-1,2-苯并噻嗪-3-甲酰胺-1,1-二氧化物及其 Cu(II) 络合物等化合物已被鉴定为选择性环氧合酶-2 (COX-2) 抑制剂。它们表现出显着的抗氧化、镇痛和抗风湿作用,突出了它们在治疗炎症和疼痛方面的潜力 (Sherif 等人,2012)。

作用机制

Target of Action

The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the DNA repair process, leading to DNA damage accumulation in the cells .

Biochemical Pathways

The inhibition of PARP leads to the accumulation of DNA single-strand breaksThe accumulation of these breaks can lead to cell death, particularly in cells that are deficient in homologous recombination repair (HRR), such as BRCA1 or BRCA2 deficient cells .

Result of Action

The result of the action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide is the induction of cell death in cancer cells, particularly those deficient in HRR . This makes it a potential candidate for the treatment of certain types of cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and excretion, potentially leading to drug-drug interactions. Additionally, factors such as pH can influence its stability, and ultimately, its efficacy .

安全和危害

未来方向

属性

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c22-16(10-5-6-13-15(7-10)24-9-19-13)18-8-14-11-3-1-2-4-12(11)17(23)21-20-14/h1-7,9H,8H2,(H,18,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIJZDTYHFVEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)

![Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2823028.png)

![2-[[4-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2823031.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)

![2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2823034.png)

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline](/img/structure/B2823035.png)

![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)

![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)